![molecular formula C13H10F3N3OS B7564498 N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide](/img/structure/B7564498.png)
N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide, also known as BAY 41-2272, is a potent and selective activator of the soluble guanylate cyclase (sGC) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular and pulmonary disorders.
Mecanismo De Acción
N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 activates the sGC enzyme by binding to its heme moiety, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that mediates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. The activation of sGC by N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 results in increased cGMP levels, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, including the lungs, heart, and corpus cavernosum. This leads to vasodilation, reduced vascular resistance, and improved blood flow. N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 has also been shown to inhibit platelet aggregation and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, making it a useful tool for studying the role of cGMP signaling in various physiological processes. N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272. One area of interest is the development of new sGC activators with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the therapeutic potential of sGC activators in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. Finally, the role of sGC signaling in other physiological processes, such as platelet aggregation and neurotransmission, warrants further investigation.
Métodos De Síntesis
The synthesis of N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 involves the condensation of 4-(trifluoromethyl)pyrimidine-2-thiol with 4-bromoaniline, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve pulmonary hemodynamics, reduce vascular resistance, and increase cardiac output in animal models of pulmonary hypertension. In addition, N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 has been shown to enhance erectile function by increasing nitric oxide (NO) signaling in the corpus cavernosum.
Propiedades
IUPAC Name |
N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c1-8(20)18-9-2-4-10(5-3-9)21-12-17-7-6-11(19-12)13(14,15)16/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGILFIHWSBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

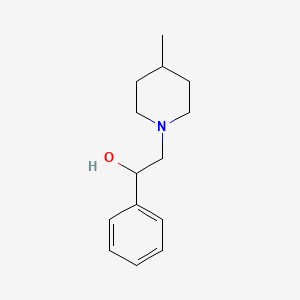
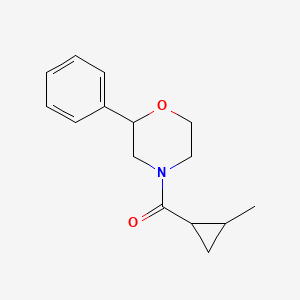
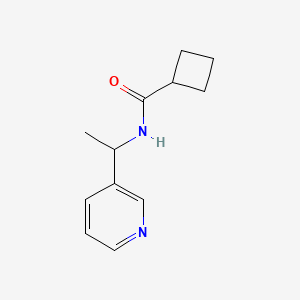
![1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)

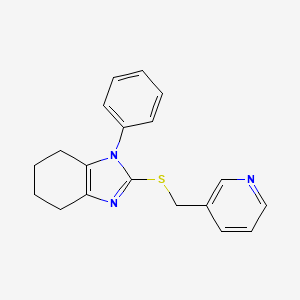
![4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564463.png)
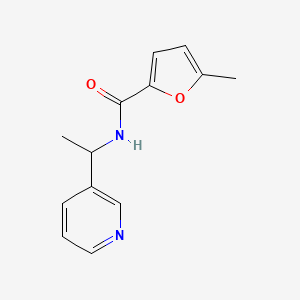
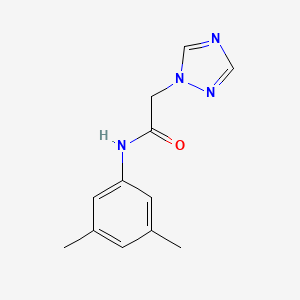
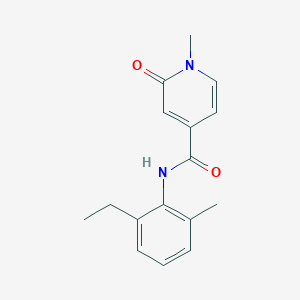
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564513.png)
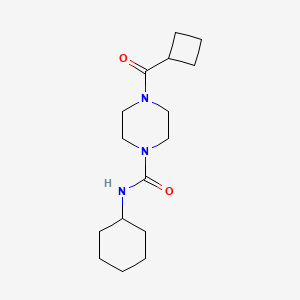
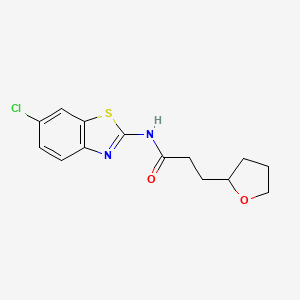
![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)